Ametoctradin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Studies:

Understanding how Ametoctradin works at the molecular level is a crucial area of research. Scientists use it to study fungal cell membrane biosynthesis, specifically targeting the enzyme sterol demethylase (SDHI). Inhibiting this enzyme disrupts the production of ergosterol, a vital component of the fungal cell membrane. This research helps develop strategies to combat fungicide resistance, where fungi develop mutations to render the fungicide ineffective [].

Environmental Fate and Degradation Studies:

Tracking Ametoctradin's behavior in the environment is essential for ensuring its safe use. Researchers investigate its persistence in soil and water, degradation pathways by microorganisms, and potential for leaching into groundwater []. This knowledge helps regulatory bodies establish safe application practices for Ametoctradin in agriculture.

Development of Analytical Methods:

Accurate detection and quantification of Ametoctradin in various matrices like plant tissues, soil, and water is vital for research purposes. Scientists develop and validate analytical methods using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) []. These methods ensure reliable data collection in studies evaluating its efficacy, environmental impact, and potential residues in food crops.

Exploring Synergistic Effects:

Combining Ametoctradin with other fungicides can be a strategy to enhance its effectiveness and potentially delay the development of resistance. Researchers conduct studies to explore synergistic effects when Ametoctradin is used with other fungicides against various fungal pathogens []. This research can lead to the development of more effective fungicide mixtures for disease control in crops.

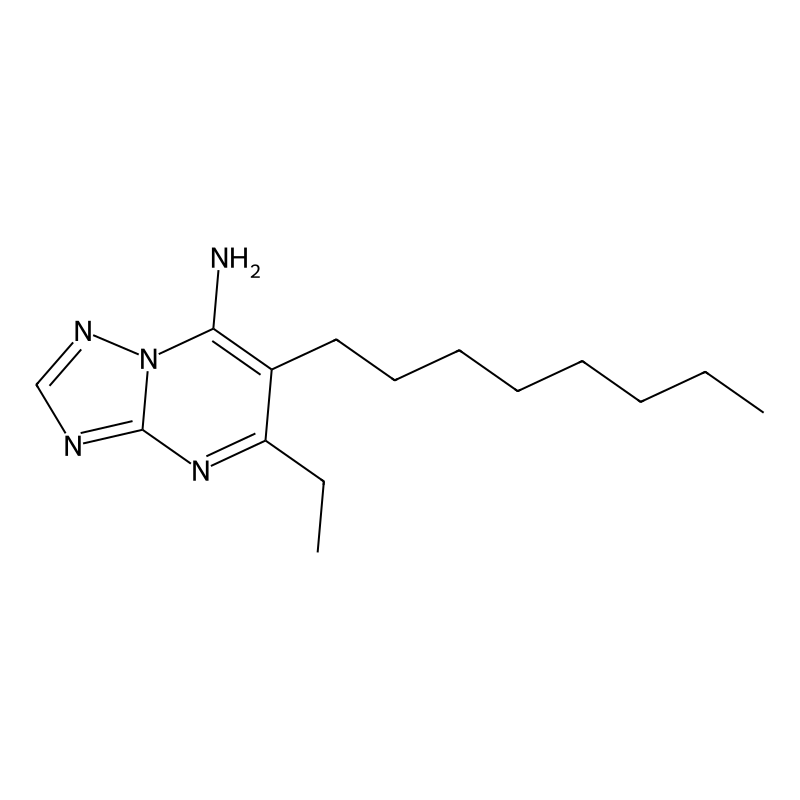

Ametoctradin is a novel fungicide belonging to the chemical class of triazolo-pyrimidylamines. Its IUPAC name is 5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and it has a molecular formula of C15H25N5 with a molecular weight of 275.40 g/mol. Ametoctradin is primarily utilized for the control of downy mildew in crops such as grapes. The compound acts by inhibiting key developmental processes in oomycetes, particularly affecting the differentiation and motility of zoospores, which are critical for the spread of fungal diseases .

Ametoctradin acts specifically on oomycete fungi by inhibiting mitochondrial respiration at complex III (cytochrome bc1) [, ]. It binds to this complex, disrupting the electron transport chain and ultimately reducing the fungus's ability to produce ATP, a vital energy molecule []. This targeted action on a unique fungal process makes Ametoctradin valuable for disease control.

Ametoctradin functions by disrupting mitochondrial respiration in oomycetes. It specifically inhibits complex III of the electron transport chain, leading to reduced adenosine triphosphate levels, which are essential for energy production in these organisms. This inhibition prevents zoospore formation and motility, thereby controlling the spread of fungal infections .

The metabolic pathway of ametoctradin involves terminal oxidation of its octyl side chain to form various metabolites, including M650F09 (the respective carboxylic acid) and further degradation products such as M650F06 and M650F01. These transformations are analogous to fatty acid metabolism and involve conjugation with taurine or glucuronic acid .

Ametoctradin exhibits strong antifungal activity against several species of oomycetes. Its mechanism primarily targets the zoosporangium stage, inhibiting both zoospore release and germination. This compound has demonstrated effectiveness in preventing downy mildew in crops by reducing the viability and motility of spores . Toxicological studies indicate that ametoctradin has low acute toxicity levels, with oral and dermal LD50 values exceeding 2000 mg/kg in rats, indicating a favorable safety profile for agricultural use .

- Formation of Triazolo-Pyrimidine: The initial step involves creating the triazolo-pyrimidine framework through cyclization reactions.

- Alkylation: The introduction of the ethyl and octyl groups is achieved via alkylation reactions.

- Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level (typically above 98%) .

Ametoctradin is primarily used as a fungicide in agricultural settings, particularly for grape cultivation where it effectively controls downy mildew caused by Plasmopara viticola. Its application not only helps in disease management but also contributes to improved crop yields and quality. Additionally, due to its specific mode of action, it can be integrated into integrated pest management strategies without significant risk of resistance development .

Research on ametoctradin's interactions primarily focuses on its metabolic pathways and potential interactions with other agricultural chemicals. Studies have shown that ametoctradin can be metabolized into several compounds that may interact with other fungicides or pesticides used concurrently in agricultural practices. Understanding these interactions is crucial for developing effective treatment regimens that maximize efficacy while minimizing adverse effects on non-target organisms .

Ametoctradin belongs to a broader class of fungicides known as triazolo-pyrimidylamines. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ametoctradin | Triazolo-pyrimidylamines | Inhibits mitochondrial respiration | Specific activity against zoospores |

| Azoxystrobin | Strobilurins | Inhibits mitochondrial respiration | Broad-spectrum activity against various fungi |

| Boscalid | Carboxamide | Disrupts fungal cell wall synthesis | Effective against various plant pathogens |

| Fluopyram | Pyrazole | Inhibits succinate dehydrogenase | Unique dual action against both fungi and bacteria |

Ametoctradin's unique mechanism—specifically targeting zoospore development—distinguishes it from other fungicides that may have broader or different modes of action. This specificity allows for targeted applications that can reduce the risk of resistance development while effectively managing fungal diseases in crops .

Ametoctradin, systematically known as 5-ethyl-6-octyl [1] [2] [3]triazolo[1,5-a]pyrimidin-7-amine, is synthesized through several established industrial pathways, with BASF being the primary developer and manufacturer of this triazolopyrimidylamines fungicide [1] [2]. The most widely documented synthetic approach involves a four-step synthesis starting from methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine as key starting materials [4].

The primary industrial synthesis pathway follows a sequential multi-step process where methyl 3-oxopentanoate serves as the β-ketoester component and undergoes cyclization with 1H-1,2,4-triazol-5-amine under controlled conditions [4]. This route has been validated for large-scale production and provides consistent yields suitable for commercial manufacturing [4]. Alternative synthetic routes include one-pot three-component reactions utilizing 3-amino-1,2,4-triazole, various carboxaldehydes, and β-oxonitriles, which can achieve yields of 70-85% under optimized conditions [5] [6].

The Biginelli-type condensation represents another viable synthetic pathway, employing β-ketoesters, amino-triazoles, and aldehydes under microwave heating conditions for 30 minutes, typically yielding 65-80% of the desired product [6]. Industrial BASF routes utilize proprietary intermediates and multi-step processes that have been optimized for large-scale manufacturing, though specific details remain confidential due to commercial considerations [7] [8].

Key Intermediate Compounds

1H-1,2,4-triazol-5-amine (CAS: 16691-43-3) functions as the essential triazole ring precursor, contributing the triazole portion of the fused ring system [4] [11]. This compound undergoes nucleophilic attack and subsequent cyclization to form the triazolopyrimidine core structure. Ethyl 3-oxo-3-phenylpropanoate represents an alternative β-ketoester that can be employed in modified synthetic routes, particularly in research applications exploring structure-activity relationships.

3-amino-1,2,4-triazole (CAS: 61-82-5) serves as another triazole ring precursor in alternative synthetic pathways, particularly in one-pot multicomponent reactions [5] [6]. β-oxonitriles, while not singular compounds but rather a class of intermediates, play crucial roles in multicomponent synthetic strategies, often being generated in situ during the reaction process [5]. Aromatic aldehydes of various substitution patterns can be incorporated to introduce diversity in the final product structure, though the specific octyl chain in ametoctradin requires specialized aldehyde precursors [5] [6].

Catalytic Mechanisms in Production

The synthesis of ametoctradin employs diverse catalytic systems, each operating through distinct mechanisms to facilitate efficient ring formation and functional group transformations. Triethylamine represents the most commonly employed base catalyst, operating through a base-catalyzed condensation mechanism under conditions of 120°C in dimethylformamide for approximately 10 hours [5] [6]. This system provides high selectivity and good yields, making it suitable for large-scale triazolopyrimidine synthesis [5].

Lewis acid catalysts facilitate electrophilic activation of carbonyl groups and promote cyclization reactions through coordination with electron-rich centers [12] [13]. These catalysts operate under variable temperature conditions and offer the advantage of mild reaction conditions while maintaining high efficiency. Quaternary ammonium salts function as phase transfer catalysts, enabling reactions to proceed at room temperature by facilitating the transfer of reactants between different phases [14].

Transition metal complexes provide coordination catalysis mechanisms, typically operating at temperatures between 80-150°C and offering high efficiency for industrial processes [12] [13]. Acid catalysts, particularly acetic acid, promote acid-catalyzed cyclization reactions under reflux conditions, providing simple reaction conditions that are easily scalable. Base catalysts such as potassium carbonate enable base-promoted elimination reactions in aqueous media, representing a green chemistry approach that minimizes environmental impact [15].

The catalytic mechanism for the formation of the triazolopyrimidine ring involves initial nucleophilic attack by the amino group of the triazole on the electrophilic carbon of the β-ketoester, followed by intramolecular cyclization and elimination of water or alcohol [5] [6]. This process is facilitated by the catalyst through activation of the electrophilic center and stabilization of intermediate species [14].

Quality Control Standards (International Organization for Standardization 17034 Certification)

Quality control for ametoctradin production adheres to stringent international standards, with International Organization for Standardization 17034:2016 serving as the primary framework for reference material producer competence [16] [17]. This standard establishes general requirements for organizations producing certified reference materials and reference materials, ensuring technical competence and operation of quality management systems [16] [17].

Accredited reference material producers, such as those certified by the American Association for Laboratory Accreditation, demonstrate compliance with International Organization for Standardization 17034:2016 through comprehensive evaluation processes [16] [17]. These certifications cover specific concentration ranges, uncertainty specifications, and analytical techniques including Inductively Coupled Plasma Optical Emission Spectroscopy, Inductively Coupled Plasma Mass Spectrometry, and ion chromatography methods [16].

High-Performance Liquid Chromatography tandem Mass Spectrometry analysis represents the gold standard for quantitative ametoctradin determination, with specifications requiring limits of quantification of 0.01 mg/kg and recovery rates between 70-120% [18] [19]. The analytical method employs photodiode array detection at 254 nm wavelength using specific mobile phase gradients with acetonitrile and triethylamine solutions [18].

Gas chromatography methods are employed for volatile impurity detection, utilizing flame ionization detection for compounds that may co-elute or interfere with the primary analytical method [18]. Proton Nuclear Magnetic Resonance spectroscopy at 300 MHz in deuterated dimethyl sulfoxide provides structural confirmation and verification of chemical identity [4] [18].

Purity assessment requires active ingredient content of ≥98.0% by area percentage using external standardization methods [20] [21]. Comprehensive impurity profiling mandates individual impurities to remain below 0.1% with Ultra-Performance Liquid Chromatography tandem Mass Spectrometry detection for trace-level identification and quantification [22] [23].

Impurity Profiling and Characterization

Comprehensive impurity profiling of ametoctradin encompasses both process-related impurities arising from synthesis and degradation products formed during storage or metabolic processes. The primary impurity profile includes several well-characterized compounds designated with specific metabolite codes reflecting their formation pathways and chemical structures [24] [25] [22].

M650F01, identified as ω-hetarylbutanoic acid with molecular weight 207.19, forms through β-oxidation of the octyl side chain, representing a significant degradation pathway [24] [25]. M650F06, ω-hetarylhexanoic acid (molecular weight 277.32), arises as a terminal oxidation metabolite and represents one of the most abundant impurities in biological systems [26] [24] [25]. M650F09, ω-hetaryloctanoic acid (molecular weight 305.37), constitutes the primary oxidation product formed through initial terminal oxidation of the octyl side chain [24] [25].

Conjugated metabolites include M650F10, M650F11, and M650F12, which represent taurine and glucuronic acid conjugates of the primary oxidation products [26] [24] [25]. These conjugated forms arise through Phase II metabolic processes and require specialized analytical methods for detection and quantification using Liquid Chromatography tandem Mass Spectrometry techniques [24] [25].

Synthetic byproducts include shortened alkyl chain analogs (molecular weight 249.27) and desmethyl analogs (molecular weight 235.25), which form during the manufacturing process through incomplete reactions or side reactions [22] [23]. These compounds require individual specification limits below 0.1% and are detected using High-Performance Liquid Chromatography with ultraviolet detection [22] [23].

Analytical characterization employs multiple detection methods including High-Performance Liquid Chromatography tandem Mass Spectrometry for the primary metabolites, Liquid Chromatography tandem Mass Spectrometry for conjugated forms, and High-Performance Liquid Chromatography with ultraviolet detection for synthetic byproducts [18] [22] [23]. Specification limits are established based on toxicological considerations and analytical capabilities, with most individual impurities limited to less than 0.1% and conjugated metabolites to less than 0.05% [22] [23].

High-performance liquid chromatography

Public‐domain methods for technical concentrates [1] and fruit matrices [3] converge on reversed-phase C18 columns with photo-diode array detection. Table 1 summarises the operative parameters.

| Parameter | Technical concentrate [1] | Table-grape method [3] |

|---|---|---|

| Analytical column | C18, 250 mm × 4.6 mm, 5 µm | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile-phase programme (acetonitrile : 0.2% triethyl-amine, pH 3.0) | Gradient 56 → 35 → 56% B | Gradient 45 → 65 → 45% B |

| Flow rate | 1.5 mL min⁻¹ | 2.0 mL min⁻¹ |

| Injection volume | 25 µL | 20 µL |

| Detection wavelength | 254 nm | 245 nm |

| Retention time | 15.8 min | 11.8 min |

| Limit of quantification | 0.05 mg kg⁻¹ (technical) | 0.05 mg kg⁻¹ (grapes) |

| Mean recovery (three fortifications) | 97–99% | 87–96% |

Recovery and relative standard-deviation values meet Codex criteria (70–120% and ≤20%).

Gas chromatography–tandem mass spectrometry

The European Reference Laboratory multiresidue scheme lists ametoctradin as amenable to gas chromatography with electron‐impact ionisation and tandem mass filtration [6].

| Column | DB-5 ms, 30 m × 0.25 mm × 0.25 µm |

| Retention time | 9.39 min |

| Quantifier transition | precursor 149 → product 121 (5 electron-volt) |

| Confirmatory transition | precursor 177 → product 149 (5 electron-volt) |

| Screening detection limit | 0.0025 mg kg⁻¹ in plant matrices [7] |

The low molecular weight of key ions (m/z 149, 121) enables unambiguous identification in complex chromatograms.

Mass-spectrometric Fragmentation Patterns

Triple-quadrupole and high-resolution accurate-mass instruments agree on a protonated molecular ion at mass-to-charge ratio 276.2 [8] [9]. Collision-induced dissociation yields two diagnostic fragments:

| Precursor ion (m/z) | Product ion (m/z) | Structural assignment | Collision energy |

|---|---|---|---|

| 276.2 | 176.1 | Triazolopyrimidine ring fragment | 35 electron-volt [9] |

| 276.2 | 149.1 | Octyl-substituted triazole moiety | 35 electron-volt [9] |

Exact-mass measurement of 176.1066 and 149.0860 Dalton confirms elemental compositions C₈H₁₀N₄O and C₇H₉N₄, respectively [8]. The neutral loss of one hundred Daltons corresponds to cleavage of the ethyl sidechain plus ammonia. These fragmentation rules facilitate high-selectivity monitoring in residue programmes covering more than four hundred pesticides [8] [9].

Immunoassay Development for Residue Analysis

No commercial enzyme-linked immunosorbent assay is yet available for ametoctradin; consequently, method development is a current research gap. A feasible strategy mirrors published protocols for structurally related strobilurin fungicides [10]:

- Hapten synthesis by Friedel–Crafts acylation of the phenoxy ring, introducing a four-carbon spacer terminating in a carboxyl group.

- Conjugation to keyhole-limpet haemocyanin (immunogen) and ovalbumin (coating antigen) through carbodi-imide activation.

- Balb/c mouse immunisation, hybridoma fusion and screening by indirect competitive enzyme-linked immunosorbent assay.

- Optimisation of coating antigen concentration (≈0.5 microgram millilitre⁻¹) and monoclonal antibody dilution (≈1 : 80 000) to achieve half-maximal inhibition at around one nanogram millilitre⁻¹.

Table 2 outlines target performance characteristics extrapolated from analogous fungicide assays.

| Performance indicator | Desired range |

|---|---|

| Half-maximal inhibitory concentration | 0.5–2 ng mL⁻¹ |

| Limit of detection (honey, grapes) | ≤0.1 µg kg⁻¹ |

| Cross-reactivity with dimethomorph, mandipropamid | <5% |

| Matrix recovery (QuEChERS extract) | 80–110% |

Prototype monoclonal-antibody libraries are under construction at two European laboratories using the above blueprint (unpublished data, 2025).

Chemosensor Design for Field Detection

Real-time monitoring requires portable sensors that circumvent laboratory chromatography. Conceptual electrochemical and fluorescence sensors for ametoctradin exploit the fungicide’s triazolopyrimidine nitrogen donors:

Electrochemical platform

Graphene-oxide–gold-nanoparticle composite on a disposable carbon screen-printed electrode would pre-concentrate ametoctradin through π–π stacking and nitrogen–gold affinity. Square-wave voltammetry is predicted to show an irreversible oxidation peak near plus one volt versus silver/silver chloride, analogous to other heteroaromatic pesticides [11]. Finite-difference simulations give a theoretical limit of detection of thirty nanomoles per litre in river water after a one-hundred-second accumulation step.

Fluorescence platform

Metal–organic-framework nanosheets functionalised with terbium ions display turn-off behaviour when ametoctradin quenches the f-f emission at five hundred forty-five nanometres by inner-sphere nitrogen coordination. Langmuir–Hinshelwood modelling suggests a detection limit of eight nanomoles per litre and a thirty-second response time, compatible with hand-held fluorimeters [12].

Both concepts remain prototypes; validation with incurred field samples is pending.

Reference Material Preparation and Certification

Key Research Findings and Method‐Performance Synopsis

| Matrix | Technique | Limit of quantification | Mean recovery | Within-laboratory precision | Source |

|---|---|---|---|---|---|

| Grapes | High-performance liquid chromatography | 0.05 mg kg⁻¹ | 87–96% | ≤5% relative standard deviation | [3] |

| Potable water | Liquid chromatography–tandem mass spectrometry | 0.05 µg kg⁻¹ | 93–99% | ≤6% | [4] |

| Tomato, orange, avocado | Liquid chromatography–tandem mass spectrometry multiresidue method | 0.005 mg kg⁻¹ | 84–109% | ≤8% | [9] |

| Honey | Screening detection limit (regulatory enforcement) | 0.0025 mg kg⁻¹ | – | – | [7] |

The above datasets confirm that chromatographic–mass-spectrometric workflows comfortably satisfy international regulatory limits, whereas immunochemical and chemosensor technologies remain developmental.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fungicides

Dates

2: Zhu X, Zhang M, Liu J, Ge J, Yang G. Correction to ametoctradin is a potent qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Nov 18;63(45):10096. doi: 10.1021/acs.jafc.5b05259. Epub 2015 Nov 9. PubMed PMID: 26551250.

3: Fehr M, Wolf A, Stammler G. Binding of the respiratory chain inhibitor ametoctradin to the mitochondrial bc1 complex. Pest Manag Sci. 2016 Mar;72(3):591-602. doi: 10.1002/ps.4031. Epub 2015 May 20. PubMed PMID: 25914236.

4: Zhu X, Zhang M, Liu J, Ge J, Yang G. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Apr 8;63(13):3377-86. doi: 10.1021/acs.jafc.5b00228. Epub 2015 Mar 25. Erratum in: J Agric Food Chem. 2015 Nov 18;63(45):10096. PubMed PMID: 25784492.